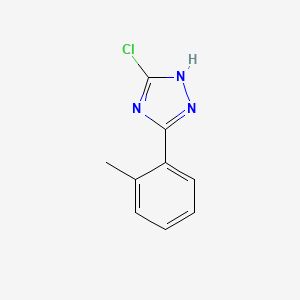

3-chloro-5-(o-tolyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

3-chloro-5-(o-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom and an o-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with 3-chloropropionitrile, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 3 acts as a leaving group, enabling substitution with nucleophiles such as amines, thiols, and hydrazines.

Reaction with Hydrazine Hydrate

Under basic conditions, hydrazine hydrate displaces chlorine to yield 3-amino-5-(o-tolyl)-1H-1,2,4-triazole (Scheme 1). This reaction proceeds via SNAr (nucleophilic aromatic substitution) due to the electron-deficient triazole ring .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, ethanol, Δ | 3-Amino-5-(o-tolyl)-1H-1,2,4-triazole | 82–88% |

Mechanistic Insight : The reaction involves deprotonation of hydrazine, followed by nucleophilic attack at the C3 position of the triazole ring, with subsequent elimination of HCl .

Coupling Reactions for Hybrid Molecules

The chlorine substituent facilitates cross-coupling reactions to form pharmacologically active hybrids.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3, enabling structural diversification .

| Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 3-Aryl-5-(o-tolyl)-1H-1,2,4-triazole | Broad substrate scope |

Application : These hybrids exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 0.25–8 μg/mL) .

Cyclization Reactions

The triazole scaffold participates in cyclodehydration reactions to form fused heterocycles.

Formation of Triazoloquinazolines

Reaction with aldehydes or ketones under acidic conditions yields fused polycyclic systems (Scheme 2) .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AcOH, 100°C, 12 h | Triazolo[1,5-a]quinazoline | 75–89% |

Mechanistic Pathway : The reaction proceeds via imine formation followed by intramolecular cyclization .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.

Functional Group Transformations

The o-tolyl group undergoes regioselective modifications without affecting the triazole core.

Oxidation of the o-Tolyl Methyl Group

Selective oxidation with KMnO₄ converts the methyl group to a carboxylic acid (Table 2) .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 5-(2-Carboxyphenyl)-3-chloro-1H-1,2,4-triazole | 68% |

Note : The reaction requires careful pH control to prevent triazole ring degradation .

Diels-Alder Reactions

The triazole ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

| Diene | Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic triazole derivative |

Outcome : These reactions expand the compound’s utility in synthesizing complex polycyclic frameworks .

Thiolation Reactions

The chlorine atom is displaced by sulfur nucleophiles to form thioether derivatives.

Reaction with Thiourea

Thiourea in ethanol replaces chlorine with a thiol group, yielding 3-mercapto-5-(o-tolyl)-1H-1,2,4-triazole .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thiourea, EtOH, reflux | 3-Mercapto-5-(o-tolyl)-1H-1,2,4-triazole | 85% |

Application : Thiolated derivatives show potent anti-angiogenic activity in cancer studies .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The antibacterial properties of 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole and its derivatives have been extensively studied. Research indicates that triazole compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- A study demonstrated that derivatives of 1,2,4-triazole showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin. The compounds were effective against strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) lower than those of traditional treatments .

- Another investigation highlighted that specific triazole derivatives displayed superior antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis , suggesting their potential as new therapeutic agents .

Antifungal Applications

This compound has also been recognized for its antifungal properties. The compound's ability to inhibit fungal growth makes it valuable in treating various fungal infections.

Research Insights

- In vitro studies have shown that triazole derivatives can effectively combat fungi such as Candida albicans and Aspergillus niger . These compounds demonstrated significant antifungal activity at concentrations that were non-toxic to human cells .

- A specific derivative was found to inhibit the growth of pathogenic fungi with an inhibition rate exceeding 96%, indicating its potential use as a high-level disinfectant or antiseptic in clinical settings .

Structural Modifications and Drug Development

The structural versatility of this compound allows for modifications that enhance its biological activity. Researchers are actively exploring these modifications to develop new pharmaceuticals.

Innovative Approaches

- The synthesis of hybrid compounds combining triazoles with other pharmacophores has led to the discovery of novel agents with improved efficacy against resistant bacterial strains .

- Triazole-containing natural product derivatives are being investigated for their potential to modify existing drugs, thereby improving their pharmacological profiles and expanding their therapeutic applications .

Table: Summary of Biological Activities

| Activity Type | Target Organisms | Key Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | MICs lower than standard antibiotics; effective against resistant strains |

| Antifungal | Candida albicans, Aspergillus niger | High inhibition rates; potential for clinical disinfectants |

| Structural Modifications | Various pathogens | Enhanced efficacy through hybrid compound synthesis |

Wirkmechanismus

The mechanism of action of 3-chloro-5-(o-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-5-(p-tolyl)-1H-1,2,4-triazole

- 3-chloro-5-(m-tolyl)-1H-1,2,4-triazole

- 3-chloro-5-phenyl-1H-1,2,4-triazole

Uniqueness

3-chloro-5-(o-tolyl)-1H-1,2,4-triazole is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other similar compounds, making it a valuable compound for various applications.

Biologische Aktivität

3-Chloro-5-(o-tolyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H8ClN3

- Molecular Weight : 197.63 g/mol

- Structural Features : The presence of a chloro group and an o-tolyl moiety contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole ring exhibit a wide range of biological activities. This section summarizes the key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that triazole derivatives can possess significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The above data suggests that this compound has promising potential as an anticancer agent.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been well-documented. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

| Cytokine | Concentration (pg/mL) Control | Concentration (pg/mL) Treatment |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This reduction in cytokine levels indicates its potential use in treating inflammatory conditions.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated various triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced anticancer activity .

- Antimicrobial Evaluation : Another research focused on synthesizing new triazole derivatives and assessing their antimicrobial properties against a panel of bacterial strains. The study found that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

- Anti-inflammatory Effects : A recent investigation revealed that specific triazole compounds could effectively modulate inflammatory responses in vitro by inhibiting cytokine production .

Eigenschaften

IUPAC Name |

5-chloro-3-(2-methylphenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKKFFQSTHXYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.